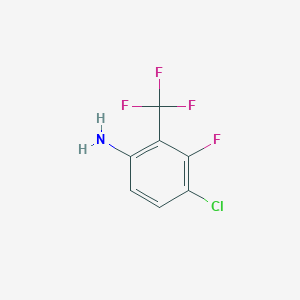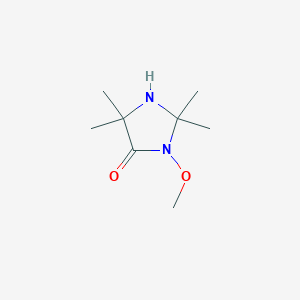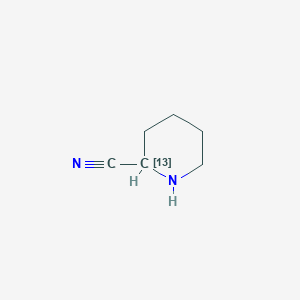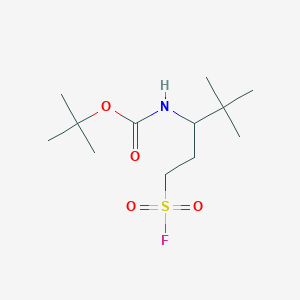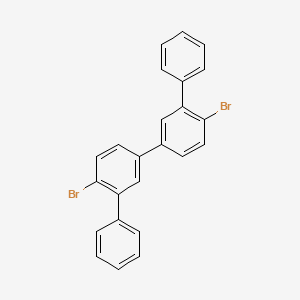
1-bromo-4-(4-bromo-3-phenylphenyl)-2-phenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-4-(4-bromo-3-phenylphenyl)-2-phenylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by the presence of bromine atoms and phenyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-(4-bromo-3-phenylphenyl)-2-phenylbenzene typically involves multi-step organic reactions. One common method is the bromination of biphenyl derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of catalysts such as iron or aluminum chloride. The reaction is usually carried out under controlled temperature and pressure to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-(4-bromo-3-phenylphenyl)-2-phenylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or Grignard reagents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield phenolic derivatives, while oxidation with potassium permanganate can produce quinones.
Scientific Research Applications
1-bromo-4-(4-bromo-3-phenylphenyl)-2-phenylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological pathways and interactions involving aromatic hydrocarbons.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-bromo-4-(4-bromo-3-phenylphenyl)-2-phenylbenzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The bromine atoms and phenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-4-phenylbenzene
- 4-bromo-3-phenylphenylbenzene
- 2-bromo-4-phenylbenzene
Uniqueness
1-bromo-4-(4-bromo-3-phenylphenyl)-2-phenylbenzene is unique due to its specific arrangement of bromine atoms and phenyl groups on the benzene ring. This structural configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C24H16Br2 |
|---|---|
Molecular Weight |
464.2 g/mol |
IUPAC Name |
1-bromo-4-(4-bromo-3-phenylphenyl)-2-phenylbenzene |
InChI |
InChI=1S/C24H16Br2/c25-23-13-11-19(15-21(23)17-7-3-1-4-8-17)20-12-14-24(26)22(16-20)18-9-5-2-6-10-18/h1-16H |
InChI Key |
JSOXLEVODNZELG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC(=C(C=C3)Br)C4=CC=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


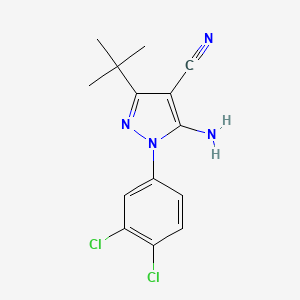
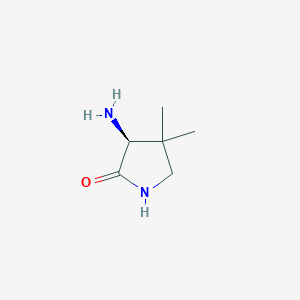

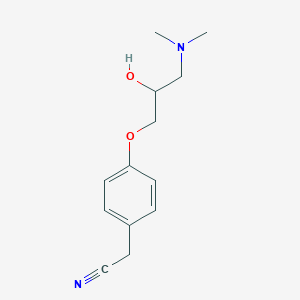
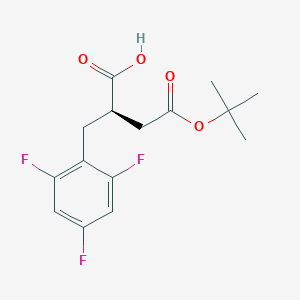
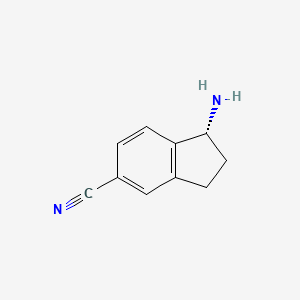
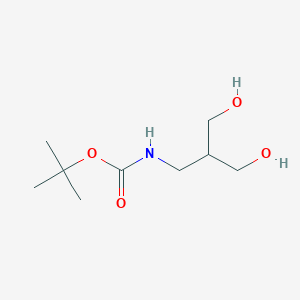
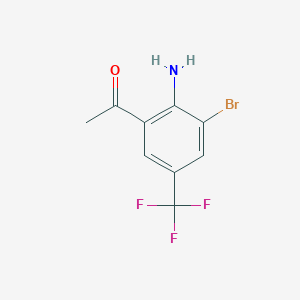
![13-hydroxy-10,16-bis[3-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12949474.png)
![N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide](/img/structure/B12949476.png)
